(Z,E)-alpha-Farnesene

Description

Contextualization of Sesquiterpenes within Plant Secondary Metabolism and Volatile Organic Compounds (VOCs) Research

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. fiveable.me They are a diverse group of secondary metabolites produced by plants and other organisms, and are often major components of essential oils. fiveable.me As volatile organic compounds, sesquiterpenes are released by plants into the atmosphere and play a vital role in their interactions with the environment. nih.govresearchgate.net These compounds can act as defense chemicals against herbivores and pathogens, attract pollinators and predators of herbivores, and serve as signaling molecules in plant-plant communication. fiveable.meunn.edu.ng

The biosynthesis of sesquiterpenes is a complex process involving the enzyme sesquiterpene synthase, which catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) into a wide array of cyclic and acyclic structures. fiveable.me This diversity in structure leads to a wide range of biological functions, making sesquiterpenes a key area of research in plant secondary metabolism and chemical ecology. fiveable.menih.gov

Significance of (Z,E)-alpha-Farnesene Stereoisomerism in Biological Systems

Farnesene (B8742651) exists as several isomers, with alpha- and beta-farnesene (B105247) being the most common. wikipedia.org The alpha-farnesene (B104014) form has four possible stereoisomers due to the geometry of its double bonds. wikipedia.org The specific arrangement of these double bonds, designated as (Z,E), (E,E), (Z,Z), or (E,Z), is critical in determining the compound's biological activity.

This compound has been identified as a key semiochemical in various insect species. For instance, it functions as a sex pheromone component in the female click beetle Selatosomus aeripennis destructor, attracting males while repelling other females. researchgate.net It also acts as an alarm pheromone in some termite species. smolecule.com In contrast, the (E,E)-alpha-farnesene isomer is a major component of the characteristic "green apple" scent and is involved in the plant's defense against pests like the codling moth. wikipedia.orgsmolecule.com The distinct biological roles of these stereoisomers highlight the importance of stereochemistry in chemical communication.

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories. Initially, studies focused on its isolation from natural sources, such as the oil of Perilla frutescens. wikipedia.org Subsequent research delved into its role as an insect pheromone, particularly its function in attracting pests and its potential use in pest management strategies. researchgate.netsmolecule.com

More recent research has explored its broader ecological roles, including its involvement in plant defense mechanisms and multitrophic interactions. nih.gov For example, studies have investigated how the emission of this compound by plants can attract natural enemies of herbivores. Furthermore, there is growing interest in the biosynthesis of farnesene isomers and the potential for metabolic engineering to produce specific isomers for various applications, including biofuels and specialty chemicals. frontiersin.orgacs.org The immunomodulatory activity of farnesene isomers is also an emerging area of investigation. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

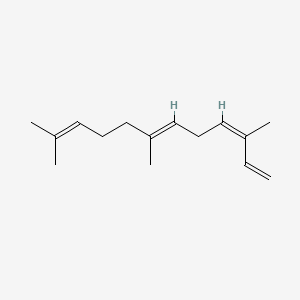

IUPAC Name |

(3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENHBSYCFFKJS-OXYODPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C/C=C(/C)\C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181138 | |

| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

277.00 to 279.00 °C. @ 760.00 mm Hg | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26560-14-5 | |

| Record name | alpha-Farnesene, (3Z,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FARNESENE, (3Z,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4U81627K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Engineering of Z,e Alpha Farnesene

Precursor Pathways for (Z,E)-alpha-Farnesene Biosynthesis

All sesquiterpenes, including this compound, are derived from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). sysbio.se The biosynthesis of FPP occurs through two distinct, yet sometimes integrated, metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The mevalonate (MVA) pathway, typically active in the cytoplasm of eukaryotes like yeast and plants, is a primary route for FPP synthesis. zfin.orgebi.ac.ukfrontiersin.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce the fundamental five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net

The key steps in the MVA pathway are as follows:

Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase (ERG10). researchgate.net

HMG-CoA synthesis: Acetoacetyl-CoA is then combined with another molecule of acetyl-CoA by HMG-CoA synthase (HMGS) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net

Mevalonate formation: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. researchgate.net

Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated twice by mevalonate kinase (MK) and phosphomevalonate kinase (PMK), followed by decarboxylation by mevalonate diphosphate decarboxylase (MVD) to yield IPP. researchgate.net

Isomerization: IPP is isomerized to DMAPP by IPP isomerase (IDI). researchgate.net

FPP Synthesis: Finally, two molecules of IPP are sequentially condensed with one molecule of DMAPP by FPP synthase (FPPS or IspA) to generate the C15 molecule, farnesyl diphosphate (FPP). researchgate.netresearchgate.net

Metabolic engineering efforts often focus on overexpressing key regulatory enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMGR), to increase the flux towards FPP and enhance sesquiterpene production. researchgate.net

The methylerythritol phosphate (MEP) pathway, located in the plastids of plants and present in most bacteria, including cyanobacteria, offers an alternative route to IPP and DMAPP synthesis. frontiersin.orgacs.org This pathway starts from glyceraldehyde-3-phosphate (G3P) and pyruvate. researchgate.net The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.gov

While the MVA pathway is often the primary source of FPP for cytosolic sesquiterpene synthesis, the MEP pathway is also a crucial supplier of isoprenoid precursors. frontiersin.org In some organisms and engineered systems, the MEP pathway is the dominant source. For instance, photosynthetic production of α-farnesene has been achieved in the cyanobacterium Synechococcus elongatus by leveraging its endogenous MEP pathway. nih.govacs.org To enhance FPP supply from this pathway, metabolic engineering strategies have involved the overexpression of key MEP pathway genes, such as dxs, idi (IPP isomerase), and ispA (FPP synthase). nih.govacs.org In Corynebacterium glutamicum, systematic optimization identified that overexpression of the dxr gene was a key strategy for improving α-farnesene production derived from the MEP pathway. acs.orgnih.gov

The integration of these two pathways can vary between organisms, with some crosstalk allowing for the transport of isoprenoid intermediates between the cytosol and plastids, thereby contributing to a common pool of FPP available for terpene synthases.

Mevalonate (MVA) Pathway Contribution to Farnesyl Diphosphate (FPP) Synthesis

Enzymatic Catalysis of this compound Formation

The final and decisive step in the biosynthesis of this compound is the conversion of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPS). nih.gov

This compound synthases (AFS) are enzymes that catalyze the conversion of FPP into α-farnesene isomers. uniprot.orgashs.org These enzymes belong to the broader family of terpene synthases (TPS), which are responsible for generating the vast diversity of terpene structures found in nature. nih.govnih.gov AFS genes have been identified and characterized from various plant species.

A well-studied example is the AFS1 from the apple, Malus domestica. The recombinant AFS1 enzyme, when expressed in E. coli, catalyzes the formation of (E,E)-α-farnesene as the predominant product but also produces other isomers, including (Z,E)-α-farnesene. uniprot.org Similarly, an (E,E)-α-farnesene synthase was identified in kiwifruit (Actinidia deliciosa), designated AdAFS1, which was found to be responsible for the emission of (E,E)-α-farnesene from its flowers. oup.com This enzyme was also capable of producing small amounts of (Z,E)-α-farnesene. oup.com In soybean (Glycine max), an (E,E)-α-farnesene synthase (GmAFS) was characterized and shown to be phylogenetically related to the apple AFS. nih.gov

The characterization of these enzymes often involves heterologous expression in microbial hosts like E. coli or yeast, followed by in vitro assays using FPP as a substrate to analyze the product profile via gas chromatography-mass spectrometry (GC-MS). nih.govoup.comnih.gov Kinetic studies have shown that these enzymes often require a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, for activity. oup.com

| Identified α-Farnesene Synthases (AFS) | | :--- | :--- | :--- | :--- | | Gene Name | Source Organism | Primary Product(s) | Reference(s) | | AFS1 | Malus domestica (Apple) | (E,E)-α-farnesene, (Z,E)-α-farnesene, other isomers | uniprot.org | | AdAFS1 | Actinidia deliciosa (Kiwifruit) | (E,E)-α-farnesene, (E)-β-ocimene | oup.com | | GmAFS | Glycine max (Soybean) | (E,E)-α-farnesene | nih.gov | | FhTPS4 | Freesia x hybrida | Linalool, (E,E)-α-farnesene, (E)-β-ocimene | nih.gov |

This table is interactive and can be sorted by column.

Terpene synthases are remarkable catalysts that control complex carbocation-driven reactions within a contained active site to produce specific stereoisomers. nih.govnih.gov The process begins with the metal-dependent ionization of the diphosphate group from FPP, generating a highly reactive farnesyl cation. nih.govacs.org

The stereochemical outcome of the reaction, such as the formation of the (Z,E) isomer of α-farnesene, is dictated by several factors:

Substrate Conformation: The active site of the synthase forces the flexible FPP substrate into a specific folded conformation. nih.gov

Carbocation Stabilization and Rearrangement: The enzyme's active site, often lined with aromatic amino acid residues, stabilizes the transient carbocation intermediates through cation-π interactions. nih.gov The enzyme guides the carbocation through a series of rearrangements. For α-farnesene, this involves the isomerization of the initial (E,E)-farnesyl cation. Rotation around the C2-C3 bond can lead to a (Z)-farnesyl cation intermediate. acs.org

Stereospecific Deprotonation: The final step is the quenching of the carbocation cascade by the removal of a proton (deprotonation) by a nearby active site base. nih.gov The specific proton that is abstracted determines the final double bond configuration. To form an α-farnesene isomer, a proton is typically abstracted from the C4 position. acs.org

Fine-tuning the product profile of a terpene synthase is possible through protein engineering. Studies have shown that mutating single amino acid residues within or near the active site can alter the enzyme's product specificity. For example, in a study on farnesene (B8742651) synthases, replacing a tryptophan residue with cysteine was shown to reduce steric hindrance, allowing the farnesyl cation to adopt different conformations and leading to the production of α-farnesene in an enzyme that normally produces β-farnesene. acs.org This highlights how subtle changes in the active site's topology can dramatically influence the reaction path and the stereochemistry of the final product. nih.govacs.org

The functional role of AFS genes has been investigated in several plants, often revealing a connection to plant defense. In soybean, the expression of the GmAFS gene was significantly induced by infection with the soybean cyst nematode (SCN) in a resistant soybean variety. nih.gov Transgenic soybean hairy roots that overexpressed GmAFS showed enhanced resistance to SCN, indicating a direct role for its product, (E,E)-α-farnesene, in below-ground defense. nih.gov Furthermore, GmAFS expression and (E,E)-α-farnesene emission were induced in leaves by spider mite infestation, suggesting a role in above-ground defense, possibly by attracting natural predators of the herbivores. nih.gov

In apple, the biosynthesis of α-farnesene is linked to the physiological disorder known as superficial scald. ashs.org The regulation of the MdAFS gene is controlled by transcription factors, such as MdMYC2, which positively regulates its expression. frontiersin.org Understanding this regulation is key to controlling the accumulation of α-farnesene and its oxidation products implicated in the disorder. frontiersin.org Similarly, analysis of terpene synthase genes in maize has shown their involvement in responses to biotic stresses like insect attacks. frontiersin.org These functional analyses demonstrate that the production of α-farnesene isomers is an integral part of the plant's chemical defense arsenal (B13267) against a range of pests and pathogens.

| Metabolic Engineering and Functional Analysis Highlights | | :--- | :--- | :--- | :--- | | Organism | Gene/Pathway Engineered | Key Finding | Reference(s) | | Synechococcus elongatus | MEP pathway (dxs, idi, ispA) + AFS | Photosynthetic production of α-farnesene from CO₂ achieved (4.6 mg/L). | acs.org | | Corynebacterium glutamicum | MEP pathway (dxr overexpression) | dxr gene identified as a key target for improving α-farnesene production. | nih.gov | | Glycine max (Soybean) | Overexpression of GmAFS | Enhanced resistance to soybean cyst nematode (SCN). | nih.gov | | Saccharomyces cerevisiae | MVA pathway + AFS from Malus domestica | Farnesene production of up to 170 mg/L achieved. | sysbio.se |

This table is interactive and can be sorted by column.

Molecular Mechanisms of Stereochemical Control by Terpene Synthases

Regulation of this compound Biosynthesis

The synthesis of this compound in plants is tightly controlled at multiple levels, from the transcription of biosynthetic genes to the influence of plant hormones and the nature of its emission.

The biosynthesis of α-farnesene in apple is positively co-regulated by the transcription factors MdMYC2 and MdERF3. frontiersin.org Transcription factors are instrumental in modulating the yield of terpenoid secondary metabolites, making them a key area of study for enhancing production. frontiersin.org MYC2, a core transcription factor in the jasmonate (JA) signaling pathway, plays a pivotal role in regulating the biosynthesis of various secondary metabolites, including terpenes. nih.gov

Plant hormones are key mediators in the regulation of secondary metabolite biosynthesis. researchgate.net Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-documented inducers of terpene biosynthesis. For instance, MeJA treatment in Norway spruce saplings leads to a significant increase in the emission of sesquiterpenes, including (E)-β-farnesene. nih.gov This induced emission is often the result of de novo synthesis of these compounds. nih.gov

The interplay between different hormonal pathways is crucial. Ethylene (B1197577) can act synergistically with JA to enhance the accumulation of defense-related metabolites. uva.nl Conversely, abscisic acid (ABA) can have an antagonistic relationship with salicylic (B10762653) acid (SA) and influence JA and ethylene signaling, thereby affecting stress responses and metabolite production. frontiersin.org In some plant species, the expression of genes involved in farnesene synthesis is induced by elicitors and insect treatment, highlighting the role of these hormones in plant defense. oup.com

The emission of this compound from plants can be either constitutive (continuous) or inducible (in response to a stimulus). In many cases, it is an inducible compound, predominantly released in response to herbivore damage. researchgate.net For example, in cotton plants, α-farnesene is released in higher quantities from leaves damaged by herbivores compared to undamaged or mechanically damaged leaves. researchgate.net This induced response is not always localized; undamaged leaves on the same plant can also exhibit systemic emission when exposed to priming signals. researchgate.net

In contrast, some plants or plant tissues may exhibit constitutive emission of farnesene. For example, floral tissues of some Arabidopsis ecotypes show constitutive expression of genes responsible for farnesene synthesis. oup.com The specific emission pattern—inducible or constitutive—is often linked to the plant's ecological strategy for defense and communication.

Hormonal Regulation of Gene Expression (e.g., Jasmonic Acid, Ethylene, Abscisic Acid)

Heterologous Production of this compound through Metabolic Engineering

Given the industrial importance of this compound, significant research has focused on its production in engineered microorganisms. This approach offers a more sustainable and scalable alternative to extraction from plants.

Several microbial species have been successfully engineered to produce α-farnesene. These include bacteria like Escherichia coli and various yeast species such as Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica, as well as the cyanobacterium Synechococcus elongatus.

| Microbial Host | Key Features for α-Farnesene Production |

| Escherichia coli | A well-established host for metabolic engineering due to its rapid growth and well-understood genetics. nih.gov Engineered strains have been developed to produce α-farnesene through the introduction of an α-farnesene synthase and an exogenous mevalonate (MVA) pathway. nih.gov |

| Yarrowia lipolytica | An oleaginous yeast with a high capacity for acetyl-CoA flux, a key precursor for terpene biosynthesis. mdpi.com It has been engineered to produce α-farnesene from various carbon sources, including waste cooking oil. nih.govresearchgate.net |

| Pichia pastoris | A methylotrophic yeast capable of high-density fermentation. mdpi.com It has been successfully engineered for α-farnesene production, with strategies including dual regulation of cytoplasmic and peroxisomal pathways. mdpi.com |

| Saccharomyces cerevisiae | A widely used model organism in metabolic engineering with a native MVA pathway that provides precursors for terpene synthesis. acs.org High-level production of α-farnesene has been achieved through various engineering strategies. researchgate.netnih.gov |

| Synechococcus elongatus | A photosynthetic cyanobacterium that can produce α-farnesene directly from CO2. acs.orgacs.org Engineering efforts have focused on introducing farnesene synthase genes and optimizing the native methylerythritol phosphate (MEP) pathway. acs.orgsci-hub.se |

A critical aspect of metabolic engineering for α-farnesene production is to increase the availability of its direct precursor, farnesyl pyrophosphate (FPP).

FPP Flux Augmentation:

A primary strategy is to enhance the metabolic flux towards FPP. This is often achieved by overexpressing key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), which is a rate-limiting enzyme. researchgate.netmdpi.com In Saccharomyces cerevisiae, combining the overexpression of the MVA pathway with an efficient α-farnesene synthase has led to significant production increases. nih.gov Another approach involves down-regulating competing pathways that also utilize FPP, such as the synthesis of squalene (B77637) and ergosterol (B1671047) in yeast. mdpi.com

Cofactor Engineering:

The biosynthesis of terpenes is an energy and reducing-equivalent intensive process. Therefore, ensuring an adequate supply of cofactors like NADPH and ATP is crucial for high-yield production. mdpi.comnih.gov Strategies for cofactor engineering include:

Enhancing NADPH Supply: Overexpressing enzymes in the pentose (B10789219) phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconolactonase (SOL3), has been shown to improve NADPH availability and, consequently, α-farnesene production in Pichia pastoris. mdpi.comnih.gov Additionally, introducing heterologous NADH kinases, like POS5 from S. cerevisiae, can provide another source of NADPH. nih.gov

Increasing ATP Supply: Strategies to boost ATP levels, such as overexpressing adenosine (B11128) monophosphate (AMP) synthesis genes and reducing NADH consumption in competing pathways, have also proven effective in increasing α-farnesene titers. mdpi.comnih.gov

By combining these metabolic engineering strategies, researchers have been able to achieve high-level production of this compound in various microbial systems, paving the way for its sustainable industrial production.

Optimization of Farnesene Synthase Expression and Activity

A primary and often initial strategy for boosting production is the selection of a highly active α-farnesene synthase (AFS) from a diverse range of natural sources. The catalytic activity of AFS can vary significantly depending on its origin and the microbial host used for expression. nih.gov A systematic comparison of AFS genes from different plants expressed in Saccharomyces cerevisiae revealed that the AFS from Camellia sinensis (CsAFS) was the most effective for α-farnesene production in this host. nih.govresearchgate.netacs.org This highlights the importance of screening multiple candidates to find the optimal enzyme for a specific production system.

Once a promising synthase is identified, its expression in a heterologous host like Escherichia coli or Saccharomyces cerevisiae can be improved through codon optimization. This process involves modifying the gene sequence to match the codon usage bias of the host organism without altering the amino acid sequence of the resulting protein. frontiersin.orgnih.gov This adaptation can significantly enhance translation efficiency, leading to higher levels of functional enzyme and, consequently, increased product titers. capes.gov.brresearchgate.netnih.gov For example, codon optimization of an α-farnesene synthase gene from Malus domestica improved both its expression in E. coli and the final production of α-farnesene. researchgate.netnih.gov

Further enhancements in enzyme performance are achieved through protein engineering. These techniques modify the enzyme's structure to improve its activity, stability, or product specificity.

Site-Directed Mutagenesis: This technique involves making specific changes to the amino acid sequence of the enzyme. By targeting residues within or near the active site, researchers can improve catalytic efficiency (kcat/KM). In one study, site-directed mutagenesis was performed on CsAFS, leading to the identification of the W281C variant (a tryptophan residue at position 281 replaced by cysteine), which markedly increased α-farnesene production in S. cerevisiae. nih.govacs.org While focused on β-farnesene, research on the Artemisia annua farnesene synthase (AaFS) demonstrated that specific mutations could dramatically increase catalytic efficiency and even alter product specificity. acs.orgnih.gov Mutating the W299 residue to cysteine (W299C) in AaFS, which normally produces β-farnesene, resulted in the production of both α-farnesene and β-farnesene, demonstrating that single amino acid changes can tune the product outcome. acs.orgnih.gov

| Enzyme | Host Organism | Mutation | Observed Effect | Reference |

|---|---|---|---|---|

| CsAFS | Saccharomyces cerevisiae | W281C | Considerably increased α-farnesene production. | nih.govacs.org |

| AaFS | Saccharomyces cerevisiae | W299C | Shifted product profile to include α-farnesene (6.68 mg/L) alongside β-farnesene. | acs.orgnih.gov |

Fusion Proteins: Another effective strategy is to create a fusion protein by linking the farnesyl pyrophosphate (FPP) synthase (the enzyme that produces the direct precursor to farnesene) with the α-farnesene synthase. This approach promotes substrate channeling, where the FPP produced by the first enzyme is directly delivered to the active site of the second. This proximity increases the local concentration of the substrate for the AFS and can prevent its diversion into competing metabolic pathways. Engineering a fusion of FPP synthase (IspA) and a codon-optimized α-farnesene synthase led to a significant increase in α-farnesene production in E. coli, ultimately reaching 380.0 mg/L, a 317-fold increase over the initial strain. researchgate.netnih.gov

| Fusion Construct | Host Organism | Production Titer | Fold Increase (vs. initial strain) | Reference |

|---|---|---|---|---|

| FPP Synthase + α-Farnesene Synthase | Escherichia coli | 380.0 mg/L | ~317x | nih.gov |

N-terminal Tagging: The addition of short peptide sequences to the N-terminus of an enzyme can also influence its expression, stability, or activity. The introduction of a serine-lysine-isoleucine-lysine (SKIK) tag to the N-terminus of the engineered CsAFSW281C variant further enhanced α-farnesene production, achieving a titer of 2.8 g/L in shake-flask cultures. nih.govresearchgate.netacs.org This improvement eventually led to a production of 28.3 g/L in a fed-batch fermentation process. nih.govresearchgate.net

These examples demonstrate that a multi-pronged approach, combining careful selection of the native enzyme with rational protein engineering and expression optimization, is crucial for overcoming the catalytic limitations of farnesene synthase and achieving high-titer production of (Z,E)-α-farnesene in microbial systems.

Ecological and Biological Functions of Z,e Alpha Farnesene

Roles in Plant-Insect Interactions

(Z,E)-alpha-Farnesene is a key mediator in the complex relationships between plants and insects, influencing insect behavior in various ways.

Insect Pheromonal Activity of this compound

This compound functions as a crucial semiochemical in insect communication, acting as both a sex and an alarm pheromone for different species.

Sex Pheromones : Research has identified this compound as a major sex pheromone component for the female click beetle, Selatosomus aeripennis destructor. researchgate.net Field experiments have shown that traps baited with synthetic this compound captured significantly more males than control traps. Interestingly, these traps captured fewer females, suggesting an intrasexual communication function where females may avoid areas with a high density of other females. researchgate.net In another study on the beetle Maladera matrida, this compound was identified as an active component of female volatiles, eliciting electrophysiological responses in the antennae of both males and females. researchgate.net

Alarm Pheromones : This compound also serves as an alarm pheromone for certain insect species. For instance, it is recognized as an alarm pheromone in some termites. smolecule.comwikipedia.org While (E)-β-farnesene is the more commonly known aphid alarm pheromone, some studies have also detected this compound in certain aphid species, although its biological activity as an alarm signal in these cases is not as clearly established. uliege.be

Table 1: Pheromonal Activity of this compound in Different Insect Species

| Insect Species | Pheromone Type | Observed Effect |

| Selatosomus aeripennis destructor (Click Beetle) | Sex Pheromone | Attracts males, repels females. researchgate.net |

| Maladera matrida (Beetle) | Sex Pheromone | Active component of female volatiles, elicits antennal responses in both sexes. researchgate.net |

| Termites | Alarm Pheromone | Functions as an alarm signal. smolecule.comwikipedia.org |

Attractant Functions for Herbivores and Pollinators

This compound can act as an attractant for both herbivores and beneficial pollinators, highlighting its dual role in plant-insect interactions.

Herbivore Attraction : This compound is known to be an attractant for the codling moth (Cydia pomonella), a significant pest of apples. smolecule.comwikipedia.org The emission of this compound from ripening apples can lure these moths, leading to crop damage. smolecule.com

Pollinator Attraction : Conversely, this compound is also a component of the floral scent of various plants, where it plays a role in attracting pollinators. Studies have shown that it can stimulate antennal responses in honeybees. frontiersin.org Research on two sympatric Asparagus species revealed that this compound was a common volatile in their floral scents, which are crucial for attracting their primary pollinators. mdpi.com Similarly, it has been identified in the floral bouquet of muscadine grapes, where it is believed to contribute to pollinator attraction. frontiersin.orgnih.gov The compound is also found in the floral emissions of kiwifruit, where it, along with other volatiles, is important for attracting pollinating insects like bees. nih.gov

Repellent Functions for Herbivores

In some contexts, this compound can function as a repellent to herbivores, contributing to a plant's direct defense strategy.

For example, in Perilla frutescens, this compound constitutes a significant portion of the essential oil and acts as a natural insect repellent. While more research is needed to fully understand its repellent properties across a wide range of insect species, this demonstrates its potential role in deterring herbivory. Some plants have been shown to synthesize farnesene (B8742651) isomers as a natural defense against insects. wikipedia.orgchemeurope.com

Mediation of Indirect Plant Defenses via Attraction of Natural Enemies

One of the most critical ecological functions of this compound is its role in "calling for help." When attacked by herbivores, many plants release this volatile, which then attracts the natural enemies of the attacking insects, such as parasitoids and predators. researchgate.net This is a form of indirect plant defense.

Research has shown that the emission of this compound from herbivore-damaged plants can attract predatory insects. For instance, a study on oak saplings found that the emission of this compound and α-farnesene was significantly increased after simulated herbivory. mdpi.com This increase in specific volatiles can serve to attract specialized natural enemies of the herbivores feeding on the oaks. mdpi.com The compound is part of a blend of herbivore-induced plant volatiles (HIPVs) that can guide natural enemies to their prey. researchgate.netoup.com

Involvement in Plant Defense Mechanisms

The emission of this compound is a key component of a plant's induced defense response to herbivory.

Herbivore-Induced Volatile Emission as a Defense Strategy

When a plant is damaged by a feeding herbivore, it often initiates the production and release of a specific blend of volatile organic compounds, with this compound frequently being a component. This response is not just a passive release of chemicals from damaged tissues but an active, regulated process.

Studies on various plant species have documented the induced emission of this compound in response to herbivory. For example, the fern Pteris vittata was found to emit a blend of sesquiterpenes, including this compound, in response to feeding by the cotton leafworm, Spodoptera littoralis. tandfonline.com Similarly, cabbage plants attacked by herbivores show increased emissions of this compound. researchgate.net Research on tea plants (Camellia sinensis) has demonstrated that wounding, simulating herbivore damage, activates the formation of jasmonic acid, which in turn enhances the expression of the α-farnesene synthase gene and the subsequent release of α-farnesene. nih.gov This induced emission can then act as a signal to neighboring undamaged plants, potentially priming their defenses. nih.gov

Table 2: Herbivore-Induced Emission of this compound in Different Plant Species

| Plant Species | Herbivore/Stimulus | Observed Response |

| Quercus petraea (Oak) | Simulated herbivory (MeJA treatment) | Significant upregulation of (Z,E)-α-Farnesene and α-Farnesene emissions. mdpi.com |

| Brassica species (Cabbage) | Herbivory | Increased emission of (Z,E)-α-farnesene as part of the induced volatile blend. researchgate.net |

| Pteris vittata (Fern) | Spodoptera littoralis (Cotton leafworm) | Emission of (Z,E)-α-farnesene in response to herbivore wounding. tandfonline.com |

| Camellia sinensis (Tea) | Wounding (simulated herbivory) | Activation of jasmonic acid pathway leading to increased α-farnesene production. nih.gov |

| Soybean | Tetranychus urticae (Spider mite) | Elevated emission of (E,E)-α-farnesene. nih.gov |

| Arabidopsis thaliana | Coronalon (elicitor) | Release of (E,E)-α-farnesene. nih.gov |

Defense Against Nematodes

This compound, and its isomer (E,E)-alpha-farnesene, have been identified as key players in plant defense against nematodes. nih.govnih.gov In soybean plants, the emission of alpha-farnesene (B104014) has been linked to resistance against the soybean cyst nematode (SCN), one of the most significant pathogens affecting this crop. nih.govnih.gov Research has shown that the expression of the alpha-farnesene synthase gene (GmAFS) is significantly induced in SCN-resistant soybean lines upon infection, while its expression remains unchanged in susceptible lines. nih.gov Overexpression of this gene in transgenic hairy roots of a susceptible soybean line resulted in significantly enhanced resistance to SCN, suggesting a direct role of alpha-farnesene in nematode defense. nih.govnih.gov While the precise defense mechanism is still under investigation, it is speculated that the compound may possess nematicidal properties. nih.gov

Induction of Plant Defense Responses (e.g., Activation of Jasmonate Signaling)

The production and signaling of alpha-farnesene are intricately linked to the jasmonate signaling pathway, a critical hormonal pathway for plant defense against herbivores and necrotrophic pathogens. nih.govmdpi.commdpi.com Wounding, such as that caused by herbivore feeding, triggers the production of jasmonic acid (JA). mdpi.commdpi.com This, in turn, significantly enhances the expression of the alpha-farnesene synthase gene (AFS), leading to increased production of alpha-farnesene. mdpi.comfrontiersin.org

In soybean, exogenous application of methyl jasmonate, a derivative of jasmonic acid, has been shown to induce the expression of the GmAFS gene. nih.gov In tea plants, a direct link has been established where JA regulates the α-farnesene synthesis gene CsAFS through a specific transcriptional regulatory module. mdpi.com This demonstrates that jasmonate signaling is a key upstream regulator of alpha-farnesene biosynthesis in response to stress. mdpi.commdpi.com

This compound in Specific Plant-Associated Ecological Niches

The emission of this compound, along with its isomers, varies significantly across different plant species and is influenced by a range of biotic and abiotic factors.

Emission Profiles in Various Plant Species

This compound and its isomers are notable components of the volatile profiles of numerous economically important plants.

| Plant Species | Isomer(s) Detected | Key Findings |

| Apple (Malus domestica) | (E,E)-alpha-farnesene, this compound | (E,E)-alpha-farnesene is a predominant terpene volatile in apple fruit. nih.govresearchgate.net Its production is associated with the "green apple" aroma and is also implicated in the post-harvest disorder known as superficial scald. smolecule.com |

| Tea (Camellia sinensis) | alpha-farnesene | α-farnesene is a common volatile released by tea plants in response to herbivore attacks and mechanical wounding. mdpi.comresearchgate.net |

| Banana | Not prominently featured in search results | |

| Pear | alpha-farnesene | Associated with superficial scald during cold storage, similar to apples. frontiersin.org |

| Peach | Not prominently featured in search results | |

| Red Clover | Not prominently featured in search results | |

| Soybean (Glycine max) | (E,E)-alpha-farnesene | Emitted in response to insect attacks and plays a role in defense against nematodes. nih.gov |

Response to Biotic Stressors

The emission of alpha-farnesene is a well-documented response to biotic stressors such as herbivory and pathogen attacks. mdpi.comresearchgate.net

Herbivory: In numerous plant species, including soybean and tea, insect feeding induces a significant increase in alpha-farnesene emission. nih.govmdpi.com In soybean, infestation by the two-spotted spider mite (Tetranychus urticae) leads to a 12-fold increase in the expression of the GmAFS gene. nih.gov Similarly, in tea plants, attacks by the tea green leafhopper and the tea geometrid induce the formation of alpha-farnesene. mdpi.com This induced emission serves multiple purposes, including direct deterrence of herbivores and the attraction of their natural enemies. researchgate.netresearchgate.net

Pathogens: Research on apple fruit has shown a correlation between (E,E)-alpha-farnesene levels and susceptibility to fungal pathogens like Colletotrichum acutatum and Penicillium expansum. nih.gov Transgenic apples with reduced alpha-farnesene production exhibited lower infection rates. Conversely, in tea plants, emitted α-farnesene can signal to neighboring plants to activate antibacterial responses. mdpi.comoup.com

Influence of Environmental Factors on Emission

Environmental conditions, particularly temperature and light, play a crucial role in modulating the emission of alpha-farnesene.

Temperature: Temperature is a primary driver of sesquiterpene emissions, including alpha-farnesene. oup.comcsic.es Higher temperatures generally lead to increased volatilization rates. csic.es Studies on aspen trees have shown that emissions of this compound and (E,E)-alpha-farnesene increase with night-time temperatures up to 18°C. oup.com However, the response can be species-specific, with some studies indicating that α-farnesene emission in certain pine species is solely a function of temperature. csic.es

Light: Light intensity also significantly affects the emission of volatile compounds. nih.gov While some sesquiterpene emissions are driven by both light and temperature, others, like α-farnesene in some pine species, appear to be primarily temperature-dependent. csic.es In corn plants, the emission of a blend of volatiles, which can include farnesene isomers, does not occur in the dark and increases with light intensity. nih.gov

Stereoisomerism and Structure Activity Relationships in Farnesenes

Comparative Analysis of (Z,E)-alpha-Farnesene with Other alpha-Farnesene (B104014) Isomers ((E,E)-alpha-Farnesene, (Z,Z)-alpha-Farnesene, (E,Z)-alpha-Farnesene)

The α-farnesene isomers, including (Z,E)-α-farnesene, (E,E)-α-farnesene, (Z,Z)-α-farnesene, and (E,Z)-α-farnesene, share the same chemical formula, C₁₅H₂₄, but differ in the spatial arrangement of their atoms. chemeurope.comwikipedia.org This stereoisomerism is a critical determinant of their biological function.

The different stereoisomers of α-farnesene exhibit a range of biological activities, particularly in the context of insect communication and plant physiology. For instance, both (E,E)- and (Z,E)-α-farnesene are known components of aphid alarm pheromones. drugfuture.com (Z,E)-α-farnesene has been identified as a component of the trail pheromone in red imported fire ants. drugfuture.com It also functions as an alarm pheromone in termites and an attractant for the codling moth. wikipedia.orgsmolecule.com

In contrast, (E,E)-α-farnesene is famously associated with the characteristic "green apple" scent and is found in the natural wax coating of apples and other fruits. chemeurope.comwikipedia.org However, its oxidation products can lead to a storage disorder in apples known as scald. wikipedia.orgdrugfuture.com (Z,E)-α-farnesene has been isolated from the essential oil of Perilla frutescens. wikipedia.org

The table below summarizes the known biological roles of the different α-farnesene isomers.

| Isomer | Biological Role | Natural Occurrence |

| (Z,E)-α-Farnesene | Aphid alarm pheromone component, termite alarm pheromone, codling moth attractant, fire ant trail pheromone component. wikipedia.orgdrugfuture.comsmolecule.com | Oil of Perilla frutescens. wikipedia.org |

| (E,E)-α-Farnesene | Aphid alarm pheromone component, responsible for "green apple" scent, precursor to apple scald. chemeurope.comwikipedia.orgdrugfuture.com | Apple fruit cuticles. |

| (Z,Z)-α-Farnesene | Synthetic isomer. | Not commonly found in nature. |

| (E,Z)-α-Farnesene | Synthetic isomer. | Not commonly found in nature. |

The specific stereoisomers of α-farnesene produced in nature are determined by the action of specialized enzymes called terpene synthases (TPSs). These enzymes catalyze the conversion of farnesyl pyrophosphate (FPP) into the various farnesene (B8742651) isomers with high stereoselectivity. acs.orgresearchgate.net For example, an (E,E)-α-farnesene synthase (AFS) from Malus domestica (apple) primarily produces (E,E)-α-farnesene. uniprot.org However, this enzyme can also produce the other five farnesene isomers, including (Z,E)-α-farnesene, from a mixture of FPP isomers. uniprot.org

Research has shown that the active site of these enzymes can be engineered to alter their product specificity. For example, mutating a specific amino acid (W299C) in a β-farnesene synthase from Artemisia annua can shift its production to a mix of α-farnesene and β-farnesene. acs.org This highlights the crucial role of the enzyme's three-dimensional structure in determining the stereochemical outcome of the reaction.

Differential Biological Activities Among Stereoisomers

Distinct Biological Roles of alpha-Farnesene and beta-Farnesene (B105247)

While both α-farnesene and β-farnesene are acyclic sesquiterpenes derived from the same precursor, they often have distinct and specialized roles in chemical ecology. chemeurope.comacs.org

The biosynthesis of both α- and β-farnesene begins with the precursor molecule farnesyl pyrophosphate (FPP). acs.orgmdpi.com The divergence in their synthetic pathways is controlled by different farnesene synthase enzymes. α-farnesene synthases catalyze the removal of a proton from the C4 position of the farnesyl cation intermediate, leading to the formation of the α-farnesene skeleton. acs.org In contrast, β-farnesene synthases abstract a proton from the C13 position, resulting in the formation of β-farnesene. acs.org

This enzymatic control allows organisms to produce specific isomers for precise ecological functions. For instance, some plants have been genetically engineered to produce (E)-β-farnesene as a natural insect repellent. wikipedia.org

The structural differences between α- and β-farnesene lead to distinct functional roles in mediating interactions between organisms. (E)-β-farnesene is widely recognized as an alarm pheromone for many species of aphids. chemeurope.comwikipedia.org When attacked by a predator, aphids release (E)-β-farnesene, which alerts other aphids in the vicinity to disperse. wikipedia.org Some plants, like certain potato species, have evolved to synthesize this same compound as a defense mechanism to repel aphids. wikipedia.org

While some α-farnesene isomers also function as alarm pheromones, their roles can be more varied. wikipedia.orgdrugfuture.com For example, as mentioned earlier, α-farnesene isomers are involved in the trail-following behavior of fire ants and act as attractants for the codling moth. wikipedia.orgdrugfuture.com This functional specificity underscores the importance of the precise molecular structure in determining the ecological message conveyed by these semiochemicals.

The table below provides a comparative overview of the primary ecological functions of α-farnesene and β-farnesene.

| Farnesene Type | Primary Ecological Function |

| α-Farnesene | Insect attractant (codling moth), trail pheromone (fire ants), alarm pheromone (termites, aphids). wikipedia.orgdrugfuture.comsmolecule.com |

| β-Farnesene | Aphid alarm pheromone, natural insect repellent in some plants. chemeurope.comwikipedia.org |

Research Methodologies for Studying Z,e Alpha Farnesene

Analytical Techniques for Detection and Quantification

The identification and measurement of (Z,E)-alpha-farnesene in complex biological samples rely on advanced analytical chemistry techniques. These methods provide the sensitivity and specificity required to study this volatile compound.

Headspace Volatile Collection and Analysis (e.g., HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile organic compounds (VOCs) like this compound from various sources, including plants and insects. researchgate.netscielo.br This method is valued for its simplicity, sensitivity, and the absence of solvents during extraction. mdpi.com

The process involves a fiber coated with an extractive polymer that is exposed to the headspace (the gas phase above a sample) to adsorb the volatile analytes. mdpi.com The fiber is then introduced into the injector of a gas chromatograph for thermal desorption and subsequent analysis. mdpi.com The choice of fiber coating is critical; for instance, a divinylbenzene-carbowax-polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for a broad range of volatile compounds. researchgate.net

HS-SPME-GC-MS has been successfully applied to identify and quantify farnesene (B8742651) isomers in various plant species. For example, a study on pear cultivars identified four farnesene isomers, including (Z,E)-α-farnesene, for the first time in certain varieties. mdpi.com Similarly, this technique was used to analyze the volatile compounds from the flowers of Plumeria rubra, where (E,E)-α-farnesene was a major constituent. mdpi.com The method's sensitivity also allows for the investigation of changes in volatile profiles induced by factors like insect infestation. researchgate.net

Table 1: Application of HS-SPME-GC-MS in this compound Research

| Study Focus | Sample Matrix | Key Findings Related to Farnesene | Reference |

|---|---|---|---|

| Analysis of volatile compounds in pear cultivars | Pear fruit | First-time detection of four farnesene isomers, including (Z,E)-α-farnesene, in specific pear varieties. | mdpi.com |

| Volatile profiling of Plumeria rubra flowers | Plumeria rubra flowers | (E,E)-α-farnesene was identified as a major volatile component. | mdpi.com |

| Investigation of volatile changes in Achillea collina due to aphid infestation | Aerial parts of Achillea collina | The headspace profile included (E)-β-farnesene. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of volatile compounds such as this compound. researchgate.netresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. mdpi.comnih.gov

This technique is crucial for distinguishing between the different isomers of α-farnesene, such as (Z,E)- and (E,E)-α-farnesene, which often have very similar properties. For instance, in a study of Maladera matrida volatiles, GC-MS was used to identify this compound as an active component. researchgate.net The quantification of farnesene isomers is also performed using GC-MS, often with the aid of an internal standard to ensure accuracy. acs.org In a study on engineered cyanobacteria producing α-farnesene, samples were analyzed by GC-MS for quantification, using β-caryophyllene as an internal standard. acs.org

The power of GC-MS is further enhanced in two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS), which provides even greater separation power and sensitivity, allowing for the detection of trace components in complex mixtures.

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column Type | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) | acs.org |

| Carrier Gas | Helium | acs.org |

| Injector Temperature | 250 °C | acs.org |

| Oven Temperature Program | Initial temp 50°C, ramped to 200°C, then to 250°C | acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |

| Mass Range | m/z 50-650 | acs.org |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas chromatography-electroantennographic detection (GC-EAD) is a highly specialized technique that identifies which specific volatile compounds in a complex mixture are biologically active for an insect. science.gov In this method, the effluent from the gas chromatograph is split into two streams. One stream goes to a standard detector (like a flame ionization detector or FID), while the other is directed over an insect's antenna. science.gov Electrodes placed on the antenna record any electrical potential changes (depolarizations) that occur when an olfactory-active compound passes over it. science.gov

GC-EAD is instrumental in pinpointing the exact compounds that trigger an olfactory response in insects. For example, GC-EAD analysis of volatiles from the male Asian longhorned beetle, Anoplophora glabripennis, revealed a consistent antennal response to (3E,6E)-α-farnesene. Similarly, in studies of the codling moth, Cydia pomonella, GC-EAD identified (E,E)-α-farnesene as one of the compounds eliciting an antennal response. oup.com This technique has also been used to identify this compound as an active component in the volatiles of the female Maladera matrida beetle. researchgate.net The results from GC-EAD studies provide crucial guidance for subsequent behavioral assays to determine the ecological significance of the identified active compounds. researchgate.net

Radioisotopic Labeling for Biosynthetic Pathway Elucidation

Radioisotopic labeling is a powerful tool used to trace the metabolic pathways leading to the synthesis of natural products like this compound. This technique involves providing a plant or organism with a precursor molecule that has been labeled with a radioactive isotope, such as ¹⁴C or ³H, or a stable isotope like ¹³C. researchgate.netnih.gov By tracking the incorporation of the label into the final product, researchers can elucidate the biosynthetic steps.

For instance, studies on cotton plants using ¹³CO₂ demonstrated that (E,E)-α-farnesene is synthesized de novo (from new) in response to insect damage. nih.govttu.edu The incorporation of the ¹³C label into the farnesene molecule confirmed that it was actively being produced rather than being released from a stored pool. nih.gov In apple fruit tissue, feeding experiments with radiolabeled farnesyl pyrophosphate (FPP) showed that it is the direct precursor to α-farnesene. researchgate.net These labeling studies are crucial for understanding the regulation of farnesene biosynthesis and its role in plant defense. frontiersin.org

Behavioral Assays in Ecological Research

To understand the ecological role of this compound, researchers employ behavioral assays that measure the responses of insects to the compound. These experiments are critical for determining whether the compound acts as an attractant, repellent, or has other behavioral effects.

Olfactometer Bioassays for Insect Behavioral Responses

These assays have been widely used to investigate the role of farnesene isomers in insect behavior. For example, olfactometer studies with the codling moth, Cydia pomonella, showed that mated females responded more actively to a specific dose of an α-farnesene isomer mixture. researchgate.net In studies on the brown spruce longhorn beetle, Tetropium fuscum, two-choice olfactometer assays demonstrated that both sexes were attracted to (3Z,6E)-α-farnesene. oup.com The results of olfactometer bioassays can be influenced by various factors, including the dose of the compound tested, the physiological state of the insect, and environmental conditions. researchgate.netplos.org

Table 3: Examples of Olfactometer Bioassay Findings for Farnesene Isomers

| Insect Species | Farnesene Isomer Tested | Observed Behavioral Response | Reference |

|---|---|---|---|

| Codling moth (Cydia pomonella) | (E,E)- and (Z,E)-α-farnesene mixture | Mated females showed increased walking and wing-fanning at a 0.01 µg dose. | researchgate.net |

| Brown spruce longhorn beetle (Tetropium fuscum) | (3Z,6E)-α-farnesene | Attraction of both male and female beetles. | oup.com |

| Asian longhorned beetle (Anoplophora glabripennis) | (3E,6E)-α-farnesene | Attraction of both male and female beetles. | researchgate.net |

| Maladera matrida | This compound | Attractant for both males and females in laboratory olfactometer bioassays. | researchgate.net |

Field Trapping Experiments for Pheromone Efficacy

Field trapping experiments are crucial for evaluating the effectiveness of this compound as a pheromone in real-world conditions. These studies typically involve deploying traps baited with synthetic this compound to monitor and capture specific insect species.

In a series of field experiments in Alberta, Canada, traps baited with synthetic this compound captured significantly more male click beetles of the species Selatosomus aeripennis destructor compared to unbaited control traps, with capture rates being 7.1, 6.8, and 2.6 times higher. researchgate.net Follow-up studies confirmed that traps with this compound attracted a higher number of males but fewer females than the unbaited traps. researchgate.net This suggests a dual role for the compound, acting as a sex attractant for males and a repellent for females, which could be a mechanism to prevent males from being attracted to already mated females. researchgate.net

Another study investigated the use of a mixture of farnesene isomers, including (E)-β-farnesene, to control aphid infestations in sugar beet crops in Germany. mdpi.com The results showed a decrease in aphid numbers in the treated areas at two out of three locations, indicating the potential of farnesene-based dispensers in integrated pest management strategies. mdpi.com

Research on the coffee berry borer, Hypothenemus hampei, demonstrated that (E,E)-α-farnesene acts as a repellent. usda.govsemiochemical.com Field experiments in Hawaii revealed that traps containing a standard attractant plus (E,E)-α-farnesene captured up to 80% fewer coffee berry borers than traps with the attractant alone. usda.govsemiochemical.com This repellent effect was observed to be long-lasting, with a 59% reduction in captures even after 19 weeks. usda.govsemiochemical.com

Similarly, field experiments on post-harvest asparagus showed that lures baited with herbivore-induced plant volatiles (HIPVs) like ocimene and farnesene attracted parasitoids without attracting pests. msu.edusare.org This highlights the potential of using these compounds to enhance biological control of key asparagus pests. sare.org

Table 1: Summary of Field Trapping Experiments

| Target Pest | Location | This compound Effect | Key Finding | Citation |

|---|---|---|---|---|

| Selatosomus aeripennis destructor (click beetle) | Alberta, Canada | Attractant for males, repellent for females | Significantly higher male captures in baited traps. | researchgate.net |

| Aphids (Myzus persicae and Aphis fabae) | Germany | Repellent | Reduced aphid abundance in treated sugar beet patches. | mdpi.com |

| Hypothenemus hampei (coffee berry borer) | Hawaii, USA | Repellent | Up to 80% decrease in captures in traps with farnesene. | usda.govsemiochemical.com |

| Asparagus pests | Not specified | Attractant for parasitoids | Attracted beneficial parasitoids without attracting pests. | msu.edusare.org |

Genetic and Molecular Approaches

Genetic and molecular techniques provide powerful tools to understand the biosynthesis and regulation of this compound at the cellular and molecular levels.

The identification and characterization of farnesene synthase (FS) genes are fundamental to understanding how this compound is produced in various organisms. These genes encode the enzymes that catalyze the final step in the biosynthesis of farnesene isomers.

Researchers have successfully cloned and functionally characterized FS genes from a variety of plants. For instance, in German chamomile (Matricaria chamomilla), two (E)-β-farnesene synthase genes, McβFS1 and McβFS2, were cloned and found to be expressed in all flower stages, with the highest levels during the tubular flower extension stage. nih.gov In soybean (Glycine max), an (E,E)-α-farnesene synthase gene, GmAFS, was identified and shown to play a role in defense against nematodes and in the synthesis of volatiles induced by insect feeding. nih.gov

In apple (Malus domestica), the genome contains 55 putative terpene synthase (TPS) genes, but only a small number are predicted to be functional, including the previously characterized (E,E)-α-farnesene synthase. nih.gov The functional characterization of these genes revealed that they are responsible for the production of the majority of terpene volatiles in the 'Royal Gala' cultivar. nih.gov Similarly, in tea (Camellia sinensis), the CsAFS gene was validated to have a function in α-farnesene synthesis. mdpi.com

Quantitative real-time PCR (qRT-PCR) is a widely used technique to quantify the expression levels of specific genes, such as those encoding farnesene synthases. This method allows researchers to investigate how gene expression changes in response to various stimuli or developmental stages.

In apple, qRT-PCR analysis showed that the expression of the MdAFS gene was influenced by treatments with methyl jasmonate (JA) and ethephon, hormones known to be involved in plant defense and ripening. frontiersin.org Similarly, in soybean, qRT-PCR was used to confirm that the expression of GmAFS was induced by soybean cyst nematode (SCN) infection and by herbivory from the two-spotted spider mite. nih.gov

In Jasminum sambac, the expression of genes involved in α-farnesene biosynthesis, including JsFPPS and JsTPS, was analyzed at different flowering stages using qRT-PCR. mdpi.com Studies in Artemisia annua also utilized qRT-PCR to show that the transcripts of several sesquiterpene synthases, including β-farnesene synthase (FS), were induced by wounding and methyl jasmonate treatment. plos.org Furthermore, in different pear cultivars, the expression of genes associated with superficial scald, a physiological disorder linked to α-farnesene oxidation, was analyzed using this technique. mdpi.com

Understanding the regulation of farnesene synthase gene expression involves studying their promoters and the transcription factors that bind to them. Techniques like dual-luciferase assays, yeast one-hybrid (Y1H) assays, and electrophoretic mobility shift assays (EMSA) are employed for this purpose.

In apple, the promoter of the MdAFS gene was found to contain cis-acting elements associated with hormone responses. frontiersin.org Y1H assays demonstrated that the transcription factors MdMYC2 and MdERF3 could bind to the MdAFS promoter, and EMSA confirmed the binding of MdERF3 to a specific motif in the promoter. frontiersin.org These findings suggest that these transcription factors co-regulate α-farnesene biosynthesis in apple. frontiersin.org

In Artemisia annua, the promoters of several sesquiterpene synthase genes, including β-farnesene synthase, were cloned and their expression patterns were studied using promoter-GUS fusions in transgenic plants. plos.org This analysis revealed that the promoters were active in specific tissues and were induced by wounding and methyl jasmonate. plos.org In Torreya grandis, Y1H and EMSA were used to show that the transcription factor TgbZIP44 could directly bind to the promoter of the TgGPPS gene, which is involved in the biosynthesis of terpene precursors. oup.com

Overexpression and mutagenesis studies are key to understanding the function of farnesene synthase genes and for metabolic engineering purposes. These studies involve increasing the expression of a gene (overexpression) or introducing changes to its sequence (mutagenesis) to observe the effects on farnesene production.

In apple calli, the overexpression of MdMYC2 and MdERF3 led to increased expression of the MdAFS gene, further supporting their role as positive regulators of α-farnesene biosynthesis. frontiersin.org In microorganisms, metabolic engineering has been extensively used to enhance the production of farnesenes. For example, in Escherichia coli, codon optimization of an α-farnesene synthase gene and engineering of the metabolic pathway led to a significant increase in α-farnesene production. nih.gov Similarly, in the yeast Pichia pastoris, overexpression of rate-limiting enzyme genes in the mevalonate (B85504) pathway resulted in a substantial increase in α-farnesene yield. cnif.cn

Site-directed mutagenesis has also been employed to alter the product specificity of farnesene synthases. In one study, a single-point mutation in aristolochene (B1197444) synthase converted it into an (E)-β-farnesene synthase. acs.org Another study used structure-based enzyme engineering to design potent variants of β-farnesene synthase from Artemisia annua, leading to a remarkable increase in β-farnesene yield in Saccharomyces cerevisiae. nih.govacs.org

Table 2: Examples of Overexpression and Mutagenesis Studies

| Organism | Gene/Enzyme | Method | Outcome | Citation |

|---|---|---|---|---|

| Escherichia coli | α-farnesene synthase | Codon optimization and metabolic pathway engineering | ~317-fold increase in α-farnesene production. | nih.gov |

| Pichia pastoris | Rate-limiting enzymes of mevalonate pathway | Overexpression | 3.1-fold increase in α-farnesene titer. | cnif.cn |

| Saccharomyces cerevisiae | β-farnesene synthase (Artemisia annua) | Site-directed mutagenesis | Yield increased from 450.65 to 3877.42 mg/L. | nih.govacs.org |

| Penicillium roqueforti | Aristolochene synthase | Site-directed mutagenesis | Converted into an (E)-β-farnesene synthase. | acs.org |

Determining the subcellular localization of enzymes involved in this compound biosynthesis is crucial for understanding the compartmentalization of metabolic pathways within the cell.

In German chamomile, subcellular localization analysis using fluorescent protein fusions showed that both McβFS1 and McβFS2 were localized in the cytoplasm and nucleus. nih.gov In tea plants, α-farnesene synthase (CsAFS) was also found to be located in the cytoplasm. mdpi.com Studies in Arabidopsis thaliana have shown that differential subcellular compartmentalization of two closely related terpene synthases, one in the plastids and the other in the cytosol, is responsible for ecotype-specific differences in terpene emission. oup.com

In rat liver, farnesyl-diphosphate synthase (FPP synthase), which produces the precursor for farnesene synthesis, was found to be largely localized in peroxisomes. nih.gov This finding, combined with the peroxisomal localization of other enzymes in the isoprenoid synthesis pathway, suggests that peroxisomes are a major site for the synthesis of farnesyl diphosphate (B83284). nih.gov

Overexpression and Mutagenesis Studies in Plants and Microorganisms

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology have become powerful tools for studying and producing specific chemical compounds like (Z,E)-α-farnesene. These approaches allow researchers to harness and optimize the biosynthetic capabilities of microbial hosts, providing controlled systems for both enzymatic analysis and large-scale production.

Recombinant Protein Expression and Purification for Enzymatic Characterization

To understand the specific function and catalytic properties of the enzyme responsible for synthesizing (Z,E)-α-farnesene, α-farnesene synthase (AFS), scientists isolate the corresponding gene and express it in a heterologous host, most commonly the bacterium Escherichia coli. researchgate.netnih.gov This process, known as recombinant protein expression, allows for the production of large quantities of the enzyme for detailed study.

The AFS gene, once cloned, is inserted into an expression vector which is then introduced into E. coli. cabidigitallibrary.org The bacterial cells are cultured, and protein expression is induced, often by adding a chemical like isopropylthio-β-D-galactoside (IPTG). cabidigitallibrary.org After sufficient growth, the cells are harvested and broken open to release the cellular contents, including the recombinant AFS protein.

Purification is a critical next step to isolate the AFS from the host's native proteins. A common strategy involves a multi-step chromatography process. For instance, α-farnesene synthase from apple (Malus ×domestica) skin tissue was purified 70-fold using a two-step process involving ion-exchange chromatography followed by gel permeation chromatography. ashs.orgresearchgate.net The initial ion-exchange step resulted in a 20-fold purification. ashs.orgresearchgate.net

Table 1: Example Purification of α-Farnesene Synthase from Malus ×domestica

| Purification Step | Total Protein (mg) | Total Activity (pkat) | Specific Activity (pkat/mg protein) | Purification (-fold) | Yield (%) |

|---|---|---|---|---|---|

| Cytosolic Fraction | 14.0 | 147.0 | 10.5 | 1 | 100 |

| DEAE-Sephacel (Ion Exchange) | 0.3 | 63.0 | 210.0 | 20 | 43 |

| Sephacryl S-200 (Gel Permeation) | 0.05 | 36.8 | 735.0 | 70 | 25 |

Data sourced from Rupasinghe et al., describing the partial purification of AFS from apple skin tissue. ashs.org

Once purified, the enzyme's biochemical properties are characterized. These studies reveal the optimal conditions for enzyme activity. For apple AFS, the enzyme showed maximal activity at a pH of 5.6 and between 10 and 20 °C. ashs.org It also demonstrated an absolute requirement for a divalent metal ion, such as Mg²⁺ or Mn²⁺. ashs.org Kinetic analysis of the apple enzyme revealed allosteric behavior, with a substrate concentration at half-maximal velocity (S₀.₅) for farnesyl pyrophosphate (FPP) of 84 ±18 µmol·L⁻¹. ashs.org In another study, recombinant AFS from soybean (Glycine max) expressed in E. coli was shown to catalyze the formation of (E,E)‐α‐farnesene from the FPP substrate. nih.gov

Table 2: Biochemical Characteristics of Partially Purified Apple α-Farnesene Synthase

| Parameter | Finding |

|---|---|

| Optimal pH | 5.6 |

| Optimal Temperature | 10 - 20 °C |

| Metal Ion Requirement | Absolute requirement for Mg²⁺ or Mn²⁺ |

| Kinetics | Allosteric (Sigmoidal) |

| S₀.₅ for FPP | 84 ± 18 µmol·L⁻¹ |

| Hill Coefficient (n_H) | 2.9 ± 0.5 |

Data from the characterization of partially purified AFS from 'Delicious' apples. ashs.org

Pathway Reconstruction in Heterologous Hosts

Beyond studying the enzyme in isolation, researchers use metabolic engineering to reconstruct the entire biosynthetic pathway for (Z,E)-α-farnesene in microbial hosts. The goal is to create "cell factories" capable of producing the compound from simple carbon sources. Common hosts include the bacterium E. coli and yeasts like Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris. nih.govmdpi.comnih.gov

The general strategy involves several key steps:

Introducing the Terminal Synthase: A gene encoding an α-farnesene synthase (AFS) is introduced into the host organism. nih.gov To improve expression and activity, the gene's sequence may be codon-optimized for the specific host. nih.gov

Increasing Precursor Supply: α-Farnesene is synthesized from the precursor molecule farnesyl pyrophosphate (FPP). mdpi.com The host's native metabolic pathways, such as the mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (B84403) (MEP) pathway in bacteria, are engineered to produce more FPP. sciepublish.comacs.org This is often achieved by overexpressing key, rate-limiting enzymes in the pathway. nih.gov For example, in S. cerevisiae, overexpressing genes from the MVA pathway is a common strategy to boost the FPP pool. acs.org

Channeling Metabolic Flux: To prevent FPP from being diverted into other metabolic pathways (like sterol synthesis in yeast), various strategies are employed. rsc.org One innovative approach is the creation of fusion proteins, where FPP synthase is physically linked to AFS. researchgate.net This "substrate channeling" can significantly increase the conversion efficiency of FPP to α-farnesene. sciepublish.comresearchgate.net

Cofactor Engineering: The biosynthesis of α-farnesene is an energy-intensive process requiring cofactors like NADPH and ATP. mdpi.com Engineering the host's central metabolism to regenerate these cofactors more efficiently can further boost production. nih.govresearchgate.net In Pichia pastoris, for instance, overexpressing key enzymes in the pentose (B10789219) phosphate pathway improved the NADPH supply, leading to higher α-farnesene yields. nih.gov

These combined strategies have led to significant increases in α-farnesene production. An engineered E. coli strain, which included a codon-optimized AFS, an exogenous MVA pathway, and a fusion of FPP synthase and AFS, produced 380.0 mg/L of α-farnesene, a 317-fold increase over the initial strain. nih.govresearchgate.net In yeast, even higher titers have been reported. A metabolically engineered Saccharomyces cerevisiae strain achieved an α-farnesene titer of 28.3 g/L in a fed-batch fermentation process. acs.orgresearchgate.net Similarly, engineering of Pichia pastoris through cofactor modification resulted in a strain producing 3.09 g/L of α-farnesene in shake flasks. nih.govresearchgate.net

Table 3: Examples of α-Farnesene Production in Engineered Microbial Hosts

| Host Organism | Key Engineering Strategies | α-Farnesene Titer |

|---|---|---|

| Escherichia coli | Codon-optimized AFS; Exogenous MVA pathway; FPP synthase-AFS fusion protein. nih.gov | 380 mg/L nih.gov |

| Yarrowia lipolytica | Overexpression of tHMG1, IDI, ERG20, and codon-optimized AFS. nih.gov | 259.98 mg/L nih.gov |

| Pichia pastoris | Cofactor engineering (NADPH and ATP regeneration pathways modified). nih.gov | 3.09 g/L nih.gov |

| Saccharomyces cerevisiae | Screened AFS (from Camellia sinensis); MVA pathway flux increase; Site-directed mutagenesis of AFS. acs.org | 28.3 g/L acs.org |

Advanced Research Perspectives and Future Directions in Z,e Alpha Farnesene Studies

Evolutionary Ecology of Farnesene (B8742651) Signaling and Communication

(Z,E)-α-farnesene plays a remarkably diverse role in insect communication, a fact that raises intriguing questions in evolutionary ecology. Its function varies significantly across different insect taxa, suggesting distinct evolutionary pathways for its use as a signaling molecule.